molecular formula C14H10ClN3O4S B1678487 PIT-1 CAS No. 53501-41-0

PIT-1

Cat. No.: B1678487
CAS No.: 53501-41-0
M. Wt: 351.8 g/mol
InChI Key: RIGXBXPAOGDDIG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

PIT-1, also known as N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide, is a selective antagonist of PIP3 (phosphatidylinositol 3,4,5-trisphosphate) . PIP3 is a second messenger that plays a crucial role in various cellular functions, including cell survival, proliferation, and motility . This compound primarily targets the PI3K/Akt signaling pathway, which is a key regulator of cell survival and growth .

Mode of Action

This compound inhibits cancer cell survival and induces apoptosis by inhibiting PIP3-dependent PI3K/Akt signaling . This interaction with its targets results in a decrease in the survival and proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt pathway . This pathway is crucial for cell survival, growth, and proliferation. By antagonizing PIP3, this compound inhibits the activation of this pathway, leading to decreased cell survival and increased apoptosis . In addition, elevated extracellular Pi induces activation of fibroblast growth factor receptor, Raf/mitogen-activated protein kinase/ERK kinase (MEK)/extracellular signal-regulated kinase (ERK) and Akt pathways .

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell survival and the induction of apoptosis . This is achieved through the inhibition of the PI3K/Akt signaling pathway . In addition, this compound has been shown to promote cell death when expressed at supra-normal levels .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules and the overall state of the cell can impact the effectiveness of this compound. Additionally, the specific cellular environment, such as the type of cancer cell, can also influence the action of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PIT-1 involves the reaction of 3-chloro-2-hydroxy-5-nitroaniline with thioisocyanate, followed by the addition of benzoyl chloride. The reaction conditions typically include:

    Temperature: The reactions are generally carried out at room temperature.

    Solvents: Common solvents used include dimethyl sulfoxide and dichloromethane.

    Catalysts: No specific catalysts are required for these reactions.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale organic synthesis techniques. The process involves:

    Batch Reactors: Utilizing batch reactors to control reaction conditions precisely.

    Purification: Employing methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

PIT-1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives of this compound.

    Substitution: Compounds with various substituted functional groups replacing the chloro group.

Comparison with Similar Compounds

PIT-1 is unique compared to other similar compounds due to its specific targeting of the phosphatidylinositol-3,4,5-triphosphate pathway. Similar compounds include:

    Wortmannin: Another inhibitor of the phosphatidylinositol-3-kinase pathway, but with a broader range of targets.

    LY294002: A phosphatidylinositol-3-kinase inhibitor with different binding characteristics.

    BKM120: A selective inhibitor of phosphatidylinositol-3-kinase, but with distinct pharmacokinetic properties.

This compound stands out due to its high specificity and effectiveness in inhibiting the phosphatidylinositol-3,4,5-triphosphate pathway, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4S/c15-10-6-9(18(21)22)7-11(12(10)19)16-14(23)17-13(20)8-4-2-1-3-5-8/h1-7,19H,(H2,16,17,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGXBXPAOGDDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394812
Record name N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53501-41-0
Record name N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53501-41-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is PIT-1, and what is its role in the pituitary gland?

A: this compound, also known as POU1F1, is a pituitary-specific transcription factor. This means it binds to specific DNA sequences and controls the activity of other genes. It plays a crucial role in the development of the pituitary gland and the production of essential hormones like growth hormone (GH), prolactin (PRL), and thyroid-stimulating hormone (TSH) [, , , , , ].

Q2: How does this compound exert its effects on gene expression?

A: this compound exerts its effects by binding to specific DNA sequences located in the regulatory regions of its target genes, such as GH, PRL, and TSHβ [, , , ]. It can either activate or repress these genes depending on the cellular context and the presence of other regulatory proteins [, ].

Q3: How does this compound contribute to cell differentiation in the pituitary gland?

A: this compound is critical for the differentiation of somatotrophs (GH-producing cells), lactotrophs (PRL-producing cells), and thyrotrophs (TSH-producing cells) [, , ]. In the absence of functional this compound, these cell types fail to develop properly, resulting in combined pituitary hormone deficiency [, , , ].

Q4: What happens when mutations occur in the this compound gene?

A: Mutations in the this compound gene can lead to combined pituitary hormone deficiency (CPHD) in both humans and mice [, , , , , , ]. This condition is characterized by deficiencies in GH, PRL, and TSH, often resulting in growth defects and other hormonal imbalances [, , , , , ].

Q5: What is the significance of the POU domain in this compound?

A: The POU domain is a bipartite DNA-binding motif that is essential for this compound's ability to recognize and bind to its target DNA sequences [, , , ]. Mutations within either subdomain of the POU domain can impair DNA binding and lead to CPHD [, , ].

Q6: How do different this compound isoforms affect its function?

A: Alternative splicing of the this compound gene generates different isoforms, such as this compoundβ, which contains an extra 26-amino acid segment [, , , ]. These isoforms can have distinct functional properties. For example, this compoundβ can act as a repressor of certain target genes, whereas this compound typically activates them [, , , ].

Q7: How is this compound activity regulated within cells?

A: this compound activity is regulated at multiple levels, including post-translational modifications such as phosphorylation [, , , ]. Phosphorylation of this compound by kinases like PKA or CDK5 can influence its ability to bind DNA, interact with other proteins, and regulate gene expression [, , , ].

Q8: Does this compound interact with other proteins to regulate gene expression?

A: Yes, this compound interacts with a variety of other proteins to fine-tune gene expression. For example, it can synergize with the estrogen receptor to activate the prolactin promoter [, , , ]. It can also interact with co-repressor proteins like SMRT and NCoR to inhibit transcription [].

Q9: What is the role of the N-terminal domain of this compound?

A: The N-terminal domain of this compound houses a transactivation domain crucial for activating target genes. This domain interacts with other proteins, including co-activators and co-repressors, to modulate this compound's transcriptional activity [, , , , ].

Q10: Is this compound expressed outside the pituitary gland?

A: Although primarily found in the pituitary gland, this compound expression has been detected in other tissues, such as the human placenta, lymphoid tissues, and breast cancer cells [, , , , ]. Its role in these tissues is not fully understood, but it is thought to be involved in hormone regulation and cell proliferation [, , , , ].

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